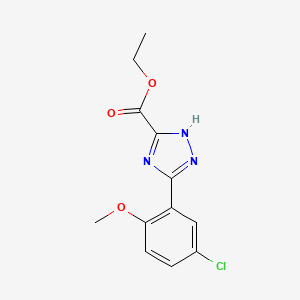
4,5-Dibromo-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-9H-fluoren-9-one is a brominated derivative of fluorenone, a polycyclic aromatic ketone This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the fluorenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-9H-fluoren-9-one typically involves the bromination of fluorenone. A common method includes the reaction of fluorenone with bromine in the presence of a solvent such as water. The reaction is carried out at elevated temperatures (95-100°C) for several hours, with periodic addition of bromine to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is isolated through filtration and purification steps, including washing with water and drying .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-9H-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ketone group in the fluorenone structure can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used to replace the bromine atoms.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation or reduction reactions can modify the ketone group .
Applications De Recherche Scientifique
4,5-Dibromo-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing pharmaceutical agents.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-9H-fluoren-9-one involves its interaction with molecular targets through its bromine atoms and ketone group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo substitution, oxidation, and reduction reactions makes it versatile for different applications .
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9H-fluoren-9-one
- 2,4,5,7-Tetrabromo-9H-fluoren-9-one
- 1,8-Difluoro-9H-fluoren-9-one
Comparison: 4,5-Dibromo-9H-fluoren-9-one is unique due to the specific positioning of the bromine atoms at the 4 and 5 positions. This positioning influences its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C13H6Br2O |
|---|---|
Poids moléculaire |
337.99 g/mol |
Nom IUPAC |
4,5-dibromofluoren-9-one |
InChI |
InChI=1S/C13H6Br2O/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15/h1-6H |
Clé InChI |
LAECXDAMSBMCSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C3=C(C2=O)C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)






![[3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13681252.png)
![Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate](/img/structure/B13681253.png)
![Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate](/img/structure/B13681255.png)

![7-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13681257.png)
